molecular formula C10H13ClN6S B2847668 [1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate CAS No. 1142201-28-2

[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate

Cat. No.: B2847668
CAS No.: 1142201-28-2
M. Wt: 284.77
InChI Key: FOAFOHSSGZVPNA-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate is a useful research compound. Its molecular formula is C10H13ClN6S and its molecular weight is 284.77. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonism

The chemical compound has been explored for its potential as an angiotensin II receptor antagonist. A series of derivatives, including N-phenyl-1H-pyrrole and tetrazole variations, have been investigated for their ability to bind to and inhibit the angiotensin II receptor, potentially offering a new avenue for the development of antihypertensive agents. This research highlights the compound's relevance in the synthesis of novel compounds with significant activity against blood pressure increase through angiotensin II antagonism, demonstrating a promising approach to treating hypertension (Bovy et al., 1993).

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors, particularly against steel corrosion in acidic environments. Research into ammonium (2,4-dimethylphenyl)-dithiocarbamate has shown high inhibition efficiency and stability, offering a potential protective solution against corrosion for steel structures and materials in harsh chemical environments (Kıcır et al., 2016).

Synthetic Applications

[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate serves as a key intermediate in the synthesis of a variety of chemically and biologically significant compounds. For example, its involvement in the preparation of substituted thioureas and dithiocarbamates underlines its utility in medicinal chemistry for the development of novel therapeutic agents with potential analgesic, anti-inflammatory, and antibacterial activities. This showcases the compound's versatility and importance in facilitating the exploration of new pharmacophores (Mohanta et al., 2000).

Properties

IUPAC Name

[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12/h2-5H,6H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHSQJFFPSUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.